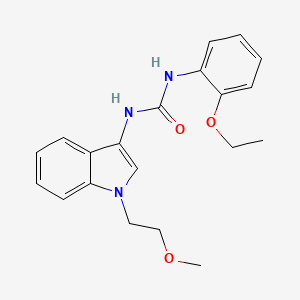
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. EKI-785 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Anticancer Activity
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s mechanism of action involves interfering with cell cycle progression and disrupting signaling pathways crucial for cancer cell survival .
Anti-Inflammatory Properties
Inflammation plays a pivotal role in various diseases. This urea derivative has been explored for its anti-inflammatory effects. It modulates inflammatory mediators, such as cytokines and prostaglandins, potentially offering therapeutic benefits in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Antimicrobial Activity
The compound exhibits antimicrobial properties against bacteria, fungi, and even some drug-resistant strains. Researchers have investigated its potential as an alternative to conventional antibiotics. Its unique chemical structure contributes to its broad-spectrum activity .
Neuroprotective Effects
Studies suggest that 1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea may protect neurons from oxidative stress and neurodegenerative processes. Its ability to modulate neurotransmitter systems and enhance neuronal survival makes it a candidate for neuroprotective therapies .
Cardiovascular Applications
The compound has shown vasodilatory effects, potentially benefiting cardiovascular health. By relaxing blood vessels, it could help manage hypertension and improve blood flow. Researchers are investigating its impact on endothelial function and vascular remodeling .
Organic Synthesis
Beyond its biological applications, 1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea serves as a valuable building block in organic synthesis. Chemists utilize it to create more complex molecules, such as indole derivatives or urea-based compounds .
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-19-11-7-5-9-16(19)21-20(24)22-17-14-23(12-13-25-2)18-10-6-4-8-15(17)18/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKLANUDKFLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)
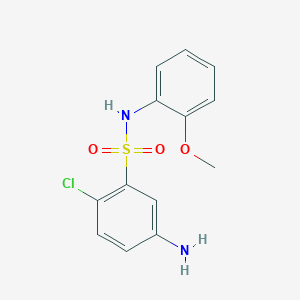
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)
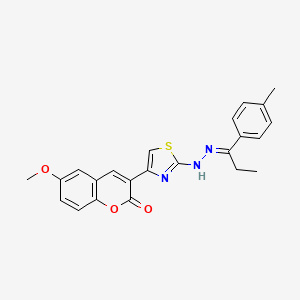

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
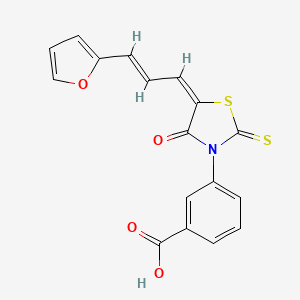
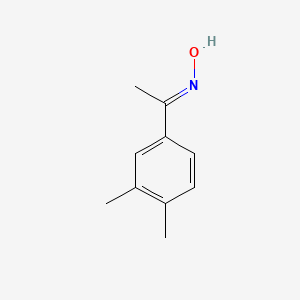
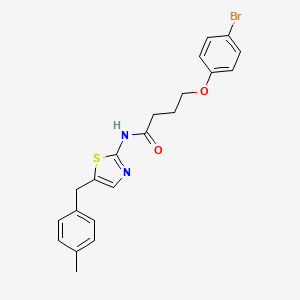
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
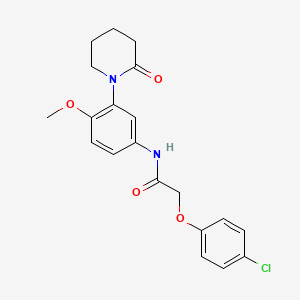
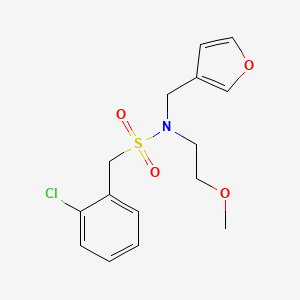
![2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2796442.png)